Sorafenib N-oxide is the primary metabolite of the multikinase inhibitor Sorafenib. [, , , , , , , , , , , , ] It exhibits pharmacological activity comparable to Sorafenib, acting as an equipotent active metabolite. [, , , , , ] Research indicates Sorafenib N-oxide plays a significant role in both the efficacy and toxicity associated with Sorafenib treatment. [, ]
Sorafenib N-oxide is primarily formed through the oxidative metabolism of Sorafenib. This process is mainly facilitated by the cytochrome P450 (CYP) enzyme, specifically CYP3A4. [, , , ] The presence of strong CYP3A4 inhibitors, such as Ritonavir, can significantly reduce Sorafenib N-oxide formation. [] In vitro studies have shown that Sorafenib N-oxide production can be inhibited by azole antifungals, including Posaconazole and Voriconazole. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5